Molecular Descriptor Differentiation vs. Symmetric Bis‑Furan Oxalamide (BFMO)
Compared with N,N′‑bis(furan‑2‑ylmethyl)oxalamide (BFMO), the target compound carries an additional tertiary alcohol and a methyl group on the propyl spacer, resulting in a higher molecular weight (306.31 vs. 248.24 g mol⁻¹), an extra hydrogen‑bond donor (3 vs. 2), and an increased topological polar surface area (105 Ų vs. an estimated ~80–85 Ų for BFMO) [1]. These changes alter solubility, permeability, and target‑binding pharmacophore geometry.
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW = 306.31 g mol⁻¹; HBD = 3; TPSA = 105 Ų [1] |
| Comparator Or Baseline | BFMO: MW = 248.24 g mol⁻¹; HBD = 2; TPSA = ~80–85 Ų (estimated from structural analogy) |
| Quantified Difference | ΔMW ≈ +58 g mol⁻¹; ΔHBD = +1; ΔTPSA ≈ +20–25 Ų |
| Conditions | Computed molecular descriptors (PubChem 2019–2021 release) and vendor‑reported datasheet values. |
Why This Matters
Procurement for a structure–activity relationship (SAR) program requires the exact hydrogen‑bond profile; substituting with BFMO would remove a key donor interaction site and alter permeability class, potentially invalidating pharmacophore models.
- [1] PubChem. N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide. Compound Summary, CID 90605195. Available at https://pubchem.ncbi.nlm.nih.gov/compound/1706177-36-7 (accessed 2026-05-08). View Source
